2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a pyrazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole core is often synthesized via cyclization reactions involving ortho-aminothiophenol derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Utilized in pharmaceuticals and agrochemicals for their versatile applications.
Pyrazole derivatives: Exhibiting antibacterial, anti-inflammatory, and anticancer activities.
Uniqueness
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its benzothiazole core, pyrazole moiety, and piperazine ring contribute to its versatility and potential for various applications .
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12-11-13(21-22(12)2)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWZARHWLHJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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